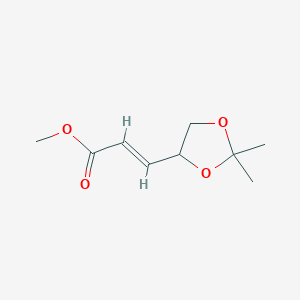

Methyl3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate

Description

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate is an α,β-unsaturated ester featuring a 2,2-dimethyl-1,3-dioxolane ring. The dioxolane moiety acts as a protecting group for diols, enhancing stability during synthetic processes . The compound’s (E)-configuration (trans stereochemistry) is confirmed by its InChIKey (VXZZSPHSNBVYHV-KPJROHGDSA-N) and SMILES string (CC1(OCC(O1)C=CC(=O)OC)C), indicating a planar acrylate group conjugated to the dioxolane ring . This structure is pivotal in organic synthesis, particularly for constructing chiral intermediates in pharmaceuticals and specialty chemicals.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

methyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate |

InChI |

InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4+ |

InChI Key |

VXZZSPHSNBVYHV-SNAWJCMRSA-N |

Isomeric SMILES |

CC1(OCC(O1)/C=C/C(=O)OC)C |

Canonical SMILES |

CC1(OCC(O1)C=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.

Scientific Research Applications

As a Solvent

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate has been studied as a potential bio-based solvent due to its favorable properties. In a case study, it was highlighted as an alternative aprotic solvent that addresses the need for safer and more sustainable solvents in chemical processes. The study emphasized the importance of developing solvents that are not only bio-derived but also functionally proficient and less hazardous compared to traditional solvents .

Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for various modifications and transformations that are essential for synthesizing more complex molecules. It can be used in the preparation of other chemical derivatives, such as esters and acrylates, which are important in the production of polymers and other materials .

Chiral Synthesis

The compound is also significant in asymmetric synthesis due to its chiral nature. It can be utilized to produce chiral intermediates that are crucial for pharmaceuticals and agrochemicals. The ability to generate chiral compounds efficiently is vital for the development of drugs with specific biological activities .

Case Study: Development of Bio-based Solvents

A comprehensive study focused on the challenges faced in developing bio-based solvents highlighted methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate as a candidate for replacing traditional solvents. The research involved modeling Hansen solubility parameters and conducting toxicity assessments to ensure the new solvent's viability for industrial applications. The findings indicated that while the compound could serve as an effective solvent, further testing was necessary to confirm its environmental safety and efficacy .

Comparative Analysis of Solvent Properties

| Property | Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | Traditional Solvents (e.g., Acetone) |

|---|---|---|

| Toxicity | Lower toxicity potential | Higher toxicity |

| Sustainability | Bio-derived | Often petroleum-based |

| Solubility Parameters | Favorable for polar compounds | Varies widely |

| Functional Proficiency | Effective for diverse chemical reactions | Limited by specific applications |

Mechanism of Action

The mechanism by which methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate exerts its effects depends on the specific application. In chemical reactions, the dioxolane ring and ester group are key functional sites that participate in various transformations. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Ethyl 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoate

- Structural Difference : Replaces the methyl ester with an ethyl group.

- Impact on Properties :

- Molecular Weight : Ethyl analog (C₁₀H₁₆O₄; MW 200.23) vs. methyl (C₉H₁₄O₄; MW 186.20) .

- Solubility : Ethyl esters generally exhibit lower water solubility due to increased hydrophobicity.

- Synthetic Utility : Ethyl derivatives are often preferred for controlled hydrolysis in multi-step syntheses, as seen in Toll-like receptor modulator precursors .

Stereoisomeric Variants

- (R)- and (S)-Enantiomers: Ethyl (R)-trans- and (S)-trans-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate (CAS 104321-62-2 and 104321-63-3) demonstrate enantioselective reactivity. For example, (R)-isomers are intermediates in asymmetric syntheses of bioactive molecules . Synthesis: Prepared via chiral auxiliary methods or enzymatic resolution, critical for producing optically pure pharmaceuticals .

Cis vs. Trans Configuration :

Substituent Modifications on the Dioxolane Ring

- Landiolol Intermediate : Methyl ester with a 4-hydroxyphenyl substituent (C₁₅H₂₀O₅; MW 280.32) demonstrates the dioxolane ring’s role in stabilizing pharmacophores. Used as a cardioprotective agent, its density (1.156 g/cm³) and solubility profile differ significantly from simpler esters .

- Threo-Isomer Derivatives: Compounds like 4-[threo-5-(methoxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl] phenol highlight how stereochemistry influences biological activity, though racemization during synthesis can limit optical purity .

Functional Group Variations

- Amide Derivatives: Methyl 2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]-3-phenylprop-2-enoate incorporates a thiazolidinedione group, enhancing hydrogen-bonding capacity and altering crystallization behavior (R factor = 0.030 in X-ray studies) .

- Fatty Acid Esters: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl palmitate (C₁₆ analog) displays thermotropic liquid crystalline behavior with mesophase transitions (30–55°C), suggesting applications in materials science. Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate may exhibit similar phase behavior if alkyl chains are extended .

Data Table: Key Properties of Methyl Ester and Analogs

Biological Activity

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, also known as a derivative of propenoic acid, has garnered interest in various scientific fields due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate is , featuring a distinctive dioxolane ring that contributes to its reactivity and biological potential. The presence of the ester functional group enhances its solubility and interaction with biological systems.

Synthesis Methods

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate can be synthesized through various organic reactions. A common method involves the reaction of methyl acrylate with 2,2-dimethyl-1,3-dioxolane-4-methanol under mild conditions using suitable catalysts. This synthesis is efficient and yields high-purity products suitable for further biological testing.

Antimicrobial Properties

Research indicates that compounds structurally related to Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate exhibit significant antimicrobial activity. A study on 1,3-dioxolane derivatives demonstrated their potential as antibacterial and antifungal agents. Specifically, several synthesized dioxolanes showed excellent activity against Staphylococcus aureus and Candida albicans , suggesting that Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate may share similar properties .

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | S. epidermidis | 1250 µg/mL |

| Compound C | C. albicans | 500 µg/mL |

The mechanism by which Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate exerts its biological effects involves interaction with specific cellular targets. The dioxolane ring facilitates binding to enzymes or receptors involved in microbial growth or metabolic pathways. This interaction can disrupt normal cellular functions, leading to inhibition of growth or cell death .

Study on Antifungal Activity

A notable study focused on the antifungal activity of related dioxolane compounds against Candida albicans . The results indicated that these compounds could effectively inhibit fungal growth at concentrations as low as 500 µg/mL. This suggests that Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate might be explored as a potential antifungal agent in clinical settings .

Safety and Toxicity

While exploring the biological activity of Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, it is essential to consider its safety profile. Preliminary assessments indicate that the compound may cause skin irritation and is harmful if ingested. Further toxicological studies are necessary to fully understand the safety implications for human use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.